

Haliangicin C: A Deep Dive into Its Antifungal Efficacy and Selective Cytotoxicity

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Compound of Interest		
Compound Name:	Haliangicin C	
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A comprehensive technical guide detailing the cytotoxic and selective antifungal properties of **Haliangicin C**, a promising natural product isolated from the marine myxobacterium Haliangium ochraceum. This document is intended for researchers, scientists, and drug development professionals interested in novel antifungal agents.

Haliangicin C, a polyketide with a distinctive β-methoxyacrylate moiety, has demonstrated significant potential as a selective antifungal agent. Its mechanism of action, targeting the mitochondrial respiratory chain of fungi, provides a strong basis for its selective toxicity against fungal pathogens while exhibiting lower activity against mammalian cells. This guide summarizes the available quantitative data, outlines key experimental protocols, and visualizes the underlying biological pathways to provide a thorough understanding of **Haliangicin C**'s therapeutic potential.

Quantitative Assessment of Biological Activity

The efficacy of **Haliangicin C** and its related compounds has been quantified through various in vitro assays, determining its minimum inhibitory concentration (MIC) against a range of fungal pathogens and its cytotoxic effects (IC50) on mammalian cell lines.

Antifungal Activity



Haliangicin has shown potent activity against a variety of filamentous fungi. Furthermore, related janthinopolyenemycins A and B have demonstrated activity against opportunistic yeast.

Table 1: Minimum Inhibitory Concentration (MIC) of Haliangicin and Related Compounds against Fungal Pathogens

Fungal Species	Compound	MIC (μg/mL)	Reference
Aspergillus niger	Haliangicin	3.1 - 12.5	[1]
Aspergillus fumigatus	Haliangicin	3.1 - 12.5	[1]
Botrytis cinerea	Haliangicin	3.1 - 12.5	[1]
Fusarium sp.	Haliangicin	3.1 - 12.5	[1]
Mucor hiemalis	Haliangicin	3.1 - 12.5	[1]
Pythium ultimum	Haliangicin	3.1 - 12.5	[1]
Saprolegnia parasitica	Haliangicin	3.1 - 12.5	[1]
Candida albicans	Janthinopolyenemycin s A & B	15.6	[2]

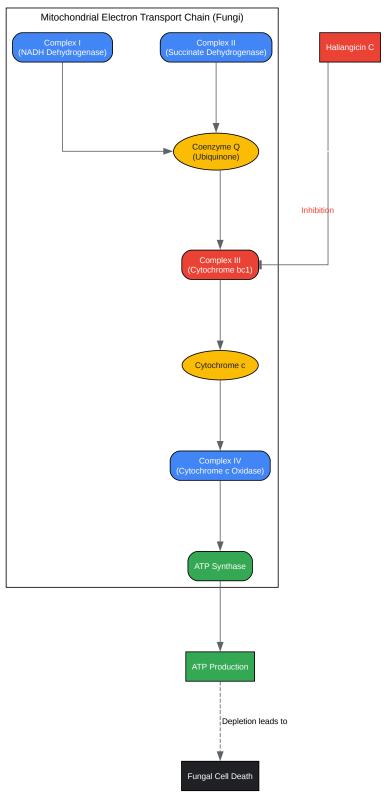
Note: Data for **Haliangicin C** specifically against a broader range of yeasts and detailed cytotoxicity data against mammalian cells are limited in the currently available public literature.

Mechanism of Action: Targeting Fungal Respiration

Haliangicin C exerts its antifungal effect by specifically targeting Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[3] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death. The selectivity of Haliangicin C is attributed to subtle structural differences in the cytochrome bc1 complex between fungi and mammals.

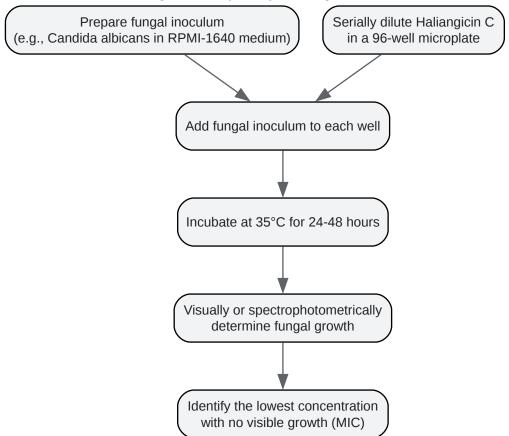


Mechanism of Action of Haliangicin C

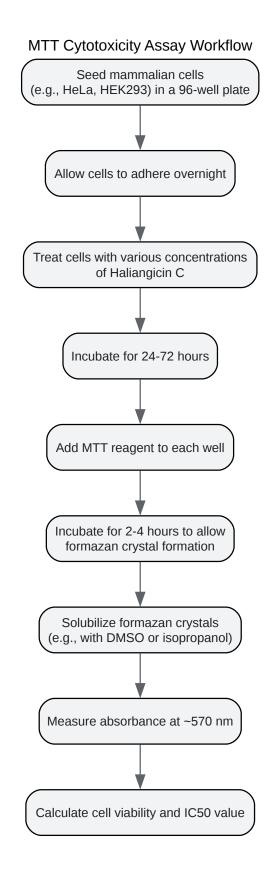




Antifungal Susceptibility Testing Workflow







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References

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- 2. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
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